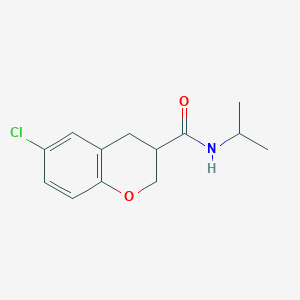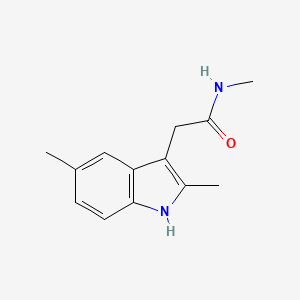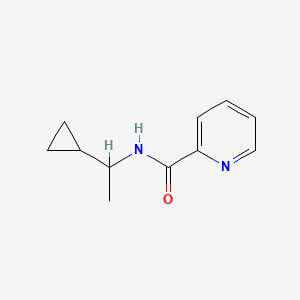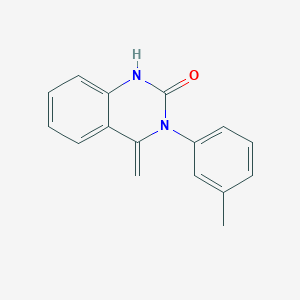
3-cyclopropyl-2-phenyl-1H-1,2,4-triazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopropyl-2-phenyl-1H-1,2,4-triazol-5-one, also known as CP-154,526, is a synthetic compound that belongs to the class of triazolone derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, endocrinology, and immunology.
科学的研究の応用
3-cyclopropyl-2-phenyl-1H-1,2,4-triazol-5-one has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, endocrinology, and immunology. In neuroscience, this compound has been shown to block the effects of corticotropin-releasing factor (CRF), a neuropeptide that plays a key role in stress response and anxiety. This makes this compound a potential candidate for the treatment of anxiety disorders and depression.
In endocrinology, this compound has been shown to inhibit the release of adrenocorticotropic hormone (ACTH) and cortisol, two hormones that are involved in the body's stress response. This makes this compound a potential candidate for the treatment of conditions such as Cushing's syndrome and adrenal insufficiency.
In immunology, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the body's immune response. This makes this compound a potential candidate for the treatment of inflammatory conditions such as rheumatoid arthritis and multiple sclerosis.
作用機序
3-cyclopropyl-2-phenyl-1H-1,2,4-triazol-5-one acts as a selective antagonist of the CRF type 1 receptor (CRF1). By blocking the effects of CRF, this compound inhibits the release of ACTH and cortisol, reduces anxiety and stress response, and modulates the body's immune response. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of the cyclic AMP (cAMP) signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including:
- Inhibition of the release of ACTH and cortisol
- Reduction in anxiety and stress response
- Modulation of the body's immune response
- Inhibition of pro-inflammatory cytokine production
- Reduction in pain perception
- Improvement in cognitive function
実験室実験の利点と制限
3-cyclopropyl-2-phenyl-1H-1,2,4-triazol-5-one has several advantages for lab experiments, including its high purity, stability, and selectivity for the CRF1 receptor. However, it also has some limitations, such as its limited solubility in water and its potential for off-target effects. Researchers must carefully control for these factors when using this compound in lab experiments.
将来の方向性
There are several potential future directions for research on 3-cyclopropyl-2-phenyl-1H-1,2,4-triazol-5-one, including:
- Further exploration of its therapeutic potential in the treatment of anxiety disorders, depression, and other psychiatric conditions
- Investigation of its potential as a treatment for inflammatory conditions, such as rheumatoid arthritis and multiple sclerosis
- Development of new analogs with improved pharmacokinetic properties and selectivity for the CRF1 receptor
- Investigation of its potential as a tool for studying the role of the CRF1 receptor in various physiological processes
In conclusion, this compound is a synthetic compound with potential therapeutic applications in various fields. Its selective antagonism of the CRF1 receptor makes it a promising candidate for the treatment of anxiety disorders, depression, and other psychiatric conditions, as well as inflammatory conditions such as rheumatoid arthritis and multiple sclerosis. Further research is needed to fully understand its mechanism of action and to develop new analogs with improved pharmacokinetic properties and selectivity.
合成法
3-cyclopropyl-2-phenyl-1H-1,2,4-triazol-5-one can be synthesized through a multistep process that involves the reaction of 2-phenyl-1H-1,2,4-triazol-5-amine with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride and a catalyst to obtain the final product, this compound. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
特性
IUPAC Name |
3-cyclopropyl-2-phenyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c15-11-12-10(8-6-7-8)14(13-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRJTHYGGNDDLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=O)NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7503371.png)


![1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7503402.png)
![4-(4-cyclopentylpiperazin-1-yl)-N-(1,3-dimethyl-2-oxoimidazo[4,5-b]pyridin-5-yl)-4-oxobutanamide](/img/structure/B7503410.png)


![4-[(2-Hydroxyphenyl)carbamoyl]phenyl acetate](/img/structure/B7503424.png)

![[4-(3-Methylbut-2-enyl)piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7503454.png)
![1-(4-Methylcyclohexyl)-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7503464.png)

![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7503479.png)
